1,3-Dichloro-2-(trifluoromethoxy)benzene
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Overview
Description
1,3-Dichloro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3Cl2F3O. It is an aromatic compound characterized by the presence of two chlorine atoms and a trifluoromethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1,3-dichlorobenzene with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids or esters as reagents, often conducted in the presence of a base such as potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: Biaryl compounds are typically the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1,3-Dichloro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(trifluoromethoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a mechanism involving the formation of a Meisenheimer complex. In Suzuki-Miyaura coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-4-(trifluoromethoxy)benzene
- 1,3-Dichloro-2-(difluoromethoxy)benzene
- 1,3-Difluoro-2-(trichloromethyl)benzene
Uniqueness
1,3-Dichloro-2-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and trifluoromethoxy groups on the benzene ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
1,3-dichloro-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVHTVHBEUJLSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539732 |
Source
|
Record name | 1,3-Dichloro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97608-49-6 |
Source
|
Record name | 1,3-Dichloro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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